5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound belonging to the benzofuran class.
Preparation Methods
The synthesis of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 4-methoxy-2-methylphenol and phenylacetic acid, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran intermediate with an appropriate amine, such as aniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Research: The compound is used in studies investigating its antiviral and antibacterial properties.
Industrial Applications: It serves as a precursor for the synthesis of other biologically active benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide can be compared with other benzofuran derivatives, such as:
5-hydroxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group, which may alter its biological activity and chemical reactivity.
2-methyl-N-phenyl-1-benzofuran-3-carboxamide: Lacking the methoxy group, this compound may have different pharmacokinetic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
5-methoxy-2-methyl-N-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h3-10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRJAZOQDIHTTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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